molecular formula C14H10F4O B8170826 4-Fluoro-3'-(trifluoromethyl)biphenyl-3-methanol

4-Fluoro-3'-(trifluoromethyl)biphenyl-3-methanol

Cat. No.: B8170826
M. Wt: 270.22 g/mol
InChI Key: GBJZAVWMJXIGHP-UHFFFAOYSA-N
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Description

4-Fluoro-3’-(trifluoromethyl)biphenyl-3-methanol is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3’-(trifluoromethyl)biphenyl-3-methanol typically involves the introduction of fluorine and trifluoromethyl groups into a biphenyl structure. One common method includes the reaction of fluorinated aromatic compounds with trifluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3’-(trifluoromethyl)biphenyl-3-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized biphenyl derivatives .

Mechanism of Action

The mechanism of action of 4-Fluoro-3’-(trifluoromethyl)biphenyl-3-methanol involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)aniline
  • 4-Fluoro-3-(trifluoromethyl)benzyl alcohol
  • 4-Fluoro-3-(trifluoromethyl)phenol

Comparison: Compared to these similar compounds, 4-Fluoro-3’-(trifluoromethyl)biphenyl-3-methanol is unique due to the presence of both a hydroxyl group and a biphenyl structure.

Properties

IUPAC Name

[2-fluoro-5-[3-(trifluoromethyl)phenyl]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O/c15-13-5-4-10(6-11(13)8-19)9-2-1-3-12(7-9)14(16,17)18/h1-7,19H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJZAVWMJXIGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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